![molecular formula C9H17N2+ B14592699 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]non-2-en-3-ium CAS No. 61267-81-0](/img/structure/B14592699.png)
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]non-2-en-3-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethyl-3,7-diazabicyclo[331]non-2-en-3-ium is a bicyclic organic compound characterized by its unique structure, which includes two nitrogen atoms within a nine-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]non-2-en-3-ium typically involves the Mannich reaction, which is a well-known method for preparing bicyclic compounds. This reaction involves the condensation of a primary or secondary amine with formaldehyde and a compound containing an active hydrogen atom, such as a ketone or aldehyde . The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]non-2-en-3-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]non-2-en-3-ium has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]non-2-en-3-ium involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biological pathways and exerting its effects. The exact molecular targets and pathways involved are still under investigation, but its unique structure plays a crucial role in its activity .
Comparison with Similar Compounds
Similar Compounds
3,7-Diazabicyclo[3.3.1]nonane: A similar compound with a slightly different structure, lacking the double bond present in 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]non-2-en-3-ium.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,6-dione: Another related compound with different functional groups, leading to distinct chemical properties.
Uniqueness
This compound is unique due to its specific bicyclic structure and the presence of two nitrogen atoms, which contribute to its reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a compound of significant interest.
Properties
CAS No. |
61267-81-0 |
|---|---|
Molecular Formula |
C9H17N2+ |
Molecular Weight |
153.24 g/mol |
IUPAC Name |
3,7-dimethyl-7-aza-3-azoniabicyclo[3.3.1]non-2-ene |
InChI |
InChI=1S/C9H17N2/c1-10-4-8-3-9(5-10)7-11(2)6-8/h4,8-9H,3,5-7H2,1-2H3/q+1 |
InChI Key |
LANDZJSKBVWEFW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2CC(C1)C=[N+](C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


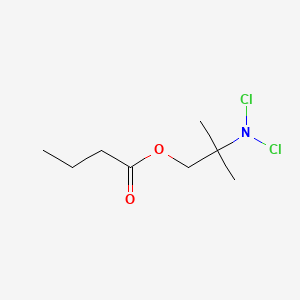
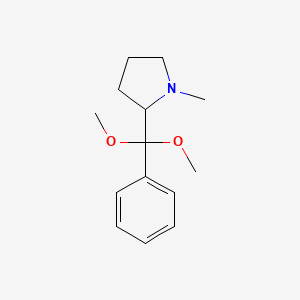
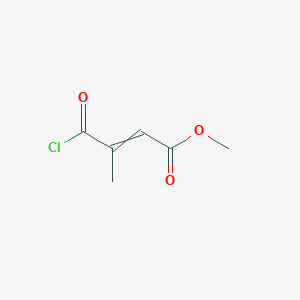
![2'-(Hydroxymethyl)-4',5'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14592638.png)
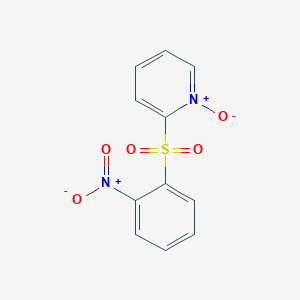
![1-[Di(propan-2-yl)phosphanyl]piperidine](/img/structure/B14592651.png)
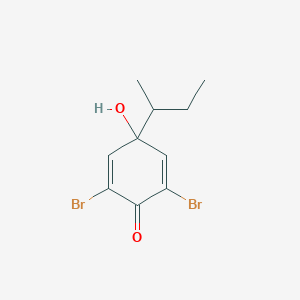

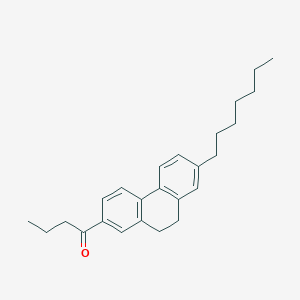
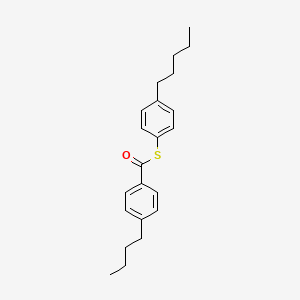
![4-[(2-Oxocyclohexyl)oxy]benzaldehyde](/img/structure/B14592679.png)
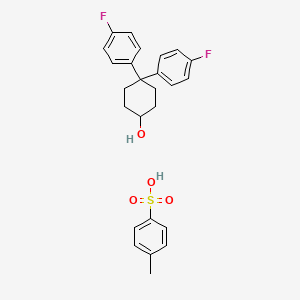
![{[3-(3,3-Diethoxyprop-1-en-2-yl)cyclohex-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14592689.png)
![2-[(Propan-2-yl)sulfanyl]phthalazin-1(2H)-one](/img/structure/B14592701.png)
